
Pyridine-2-carbonyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2-carbonyl isocyanate, also known as PIC, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PIC is a reactive intermediate that is commonly used in the synthesis of various organic compounds, including drugs, agrochemicals, and materials.
作用機序
Pyridine-2-carbonyl isocyanate is a reactive intermediate that can undergo various reactions depending on the reaction conditions and the presence of other reagents. The mechanism of action of this compound is complex and depends on the specific reaction it undergoes. In general, this compound reacts with a nucleophile, such as an amine or alcohol, to form a stable adduct.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In drug synthesis, this compound has been used as a key intermediate in the synthesis of various anticancer drugs, including imatinib and dasatinib. This compound has also been used in the synthesis of antifungal agents, such as fluconazole and voriconazole. In the field of agrochemicals, this compound has been used in the synthesis of various insecticides and herbicides.
実験室実験の利点と制限
Pyridine-2-carbonyl isocyanate has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. It is also a reactive intermediate that can be used in a wide range of reactions, making it a versatile reagent. However, this compound is also a toxic and hazardous compound that requires careful handling and disposal. Additionally, this compound can be challenging to work with due to its reactivity and potential for side reactions.
将来の方向性
There are several future directions for research on Pyridine-2-carbonyl isocyanate. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the application of this compound in the synthesis of new drugs and agrochemicals. Additionally, there is potential for the use of this compound in other fields, such as materials science and catalysis. Further research is needed to explore these potential applications of this compound.
Conclusion:
In conclusion, this compound is a versatile and reactive intermediate that has significant potential for use in various scientific applications. The synthesis of this compound is relatively straightforward, and it has been extensively used in the synthesis of various organic compounds, including drugs and agrochemicals. The mechanism of action of this compound is complex, and its biochemical and physiological effects depend on the specific application. While this compound has several advantages for use in lab experiments, it also has limitations, such as its toxicity and potential for side reactions. Future research on this compound is needed to explore its potential applications further.
合成法
Pyridine-2-carbonyl isocyanate is typically synthesized by the reaction of pyridine-2-carboxylic acid with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with an amine to form the final product. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
科学的研究の応用
Pyridine-2-carbonyl isocyanate has been extensively used in scientific research due to its unique reactivity and potential applications. One of the most significant applications of this compound is in the synthesis of various organic compounds, including drugs and agrochemicals. This compound has been used in the synthesis of anticancer drugs, antifungal agents, and insecticides, among others.
特性
| 179911-73-0 | |
分子式 |
C7H4N2O2 |
分子量 |
148.12 g/mol |
IUPAC名 |
pyridine-2-carbonyl isocyanate |
InChI |
InChI=1S/C7H4N2O2/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4H |
InChIキー |
DHCSEDVCGYEIDB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)N=C=O |
正規SMILES |
C1=CC=NC(=C1)C(=O)N=C=O |
同義語 |
2-Pyridinecarbonylisocyanate(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


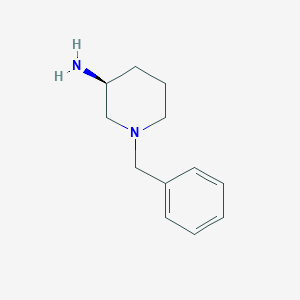

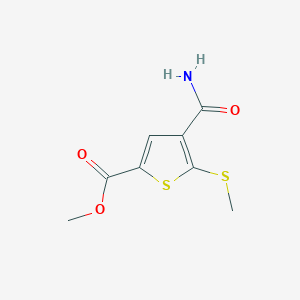

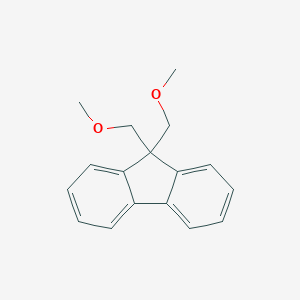

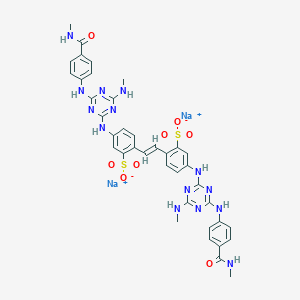
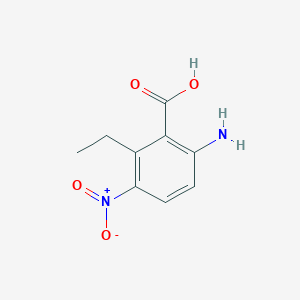
![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
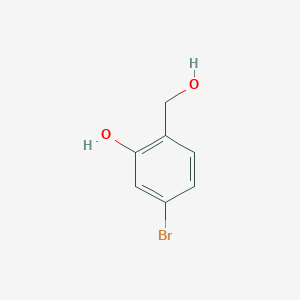
![(5s)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B65802.png)
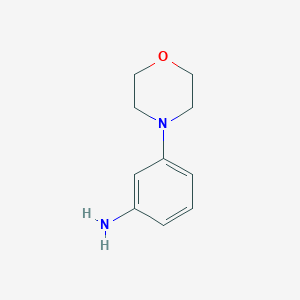
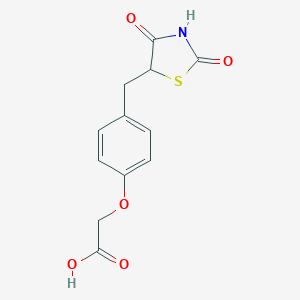
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
